

Amdizalisib: A Technical Guide to a Novel Selective PI3K Delta Inhibitor

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Compound of Interest

Compound Name: Amdizalisib

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Introduction

Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^[1]^[2]^[3] Developed by HUTCHMED, **amdizalisib** is an ATP-competitive inhibitor that targets a critical component of the B-cell receptor (BCR) signaling pathway.^[4] The aberrant activation of the PI3K δ signaling pathway is a key driver in the proliferation and survival of malignant B-cells, making it a promising therapeutic target for various B-cell malignancies.^[5]^[6]

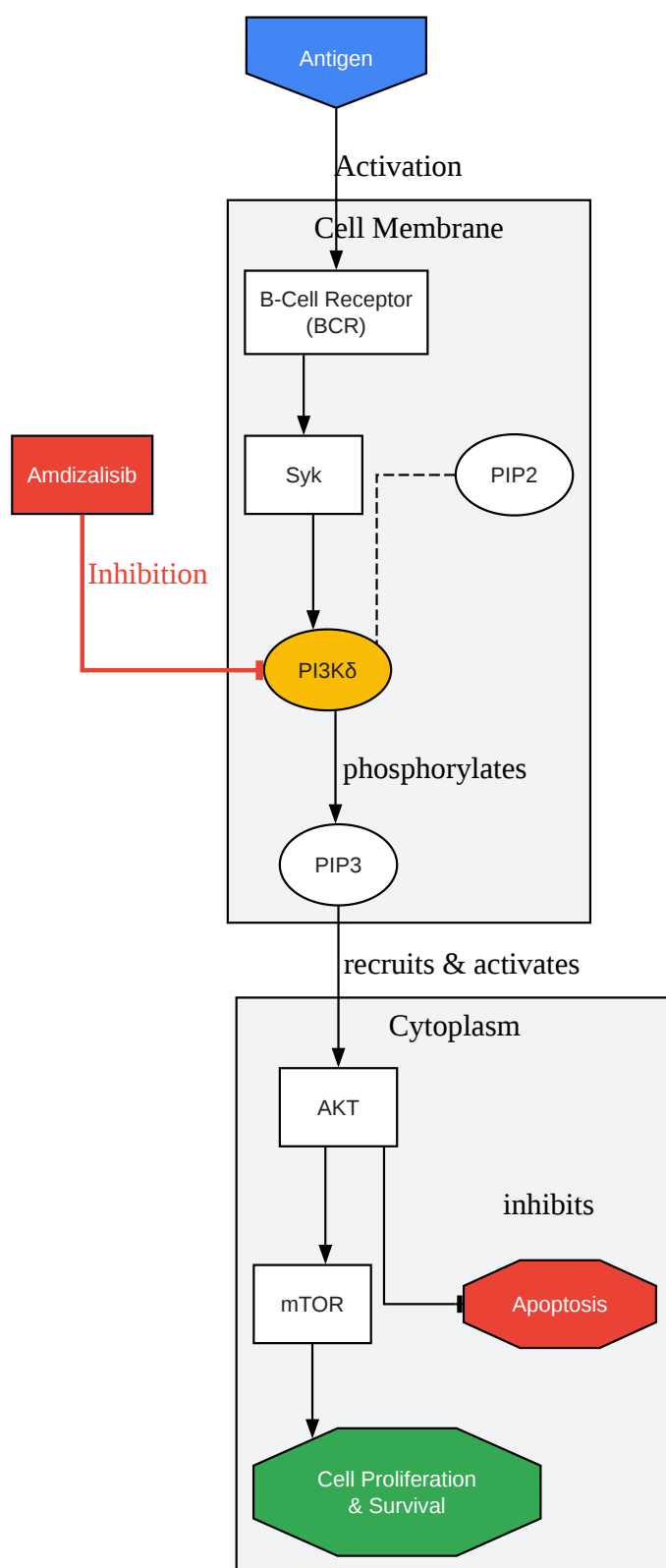
Due to its high selectivity for the PI3K δ isoform and favorable pharmacokinetic profile, **amdizalisib** holds the potential for an improved benefit-risk profile compared to other agents in its class.^[2]^[7] It has been granted Breakthrough Therapy Designation in China for the treatment of relapsed or refractory follicular lymphoma (FL) and is under investigation in multiple clinical trials for various non-Hodgkin's lymphoma (NHL) subtypes, including FL and marginal zone lymphoma (MZL).^[5]^[8] This document provides a comprehensive technical overview of **amdizalisib**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Targeting the PI3K δ Signaling Pathway

The PI3K family of lipid kinases is crucial for regulating cellular processes such as growth, proliferation, survival, and migration. The Class I PI3Ks are divided into four isoforms: α , β , γ , and δ . While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ isoforms is primarily restricted to hematopoietic cells.[9]

PI3K δ is a central node in the B-cell receptor (BCR) signaling cascade.[3] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3K δ . [2][7] Activated PI3K δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of substrates.[10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell proliferation.

Amdizalisib selectively binds to the ATP-binding pocket of the PI3K δ isoform, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the activation of the downstream PI3K/AKT signaling pathway, thereby inhibiting the proliferation and inducing cell death in malignant B-cells that rely on this pathway for survival.[10]



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Figure 1: PI3Kδ Signaling Pathway and **Amdizalisib**'s Point of Inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Amdizalisib

The following table summarizes the inhibitory activity of **amdizalisib** against PI3K isoforms and in cellular assays.

Target / Assay	IC ₅₀ Value	Selectivity vs. Other Isoforms	Reference
PI3Kδ	0.8 - 3 nM	-	[5]
PI3Kα, β, γ	Not specified	>250-fold vs. PI3Kδ	[5]
B-cell Lymphoma Cell Lines (Viability)	0.005 - 5 μM	-	[5]

Note: Specific IC₅₀ values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed public literature, but selectivity is reported to be greater than 250-fold compared to PI3Kδ.

Table 2: Preclinical Pharmacokinetic Profile of Amdizalisib

Pharmacokinetic parameters of **amdizalisib** were evaluated across multiple preclinical species following a single oral (PO) or intravenous (IV) administration.

Species	Dose	CL (mL/min/kg)	Vss (L/kg)	T _{1/2} (h)	F (%)	Reference
Mouse	1 mg/kg IV	12.3	1.8	2.5	-	[11]
5 mg/kg PO	-	-	2.4	82.7	[11]	
Rat	5 mg/kg IV	11.2	2.7	4.0	-	[11]
25 mg/kg PO	-	-	5.3	68.3	[11]	
Dog	0.5 mg/kg IV	2.7	1.9	9.0	-	[11]
0.5 mg/kg PO	-	-	9.7	81.3	[11]	
Monkey	0.5 mg/kg IV	3.5	1.3	5.2	-	[11]
2 mg/kg PO	-	-	5.5	50.1	[11]	

CL: Clearance; Vss: Volume of distribution at steady state; T_{1/2}: Half-life; F: Bioavailability.

Table 3: Human Pharmacokinetic Profile of Amdizalisib (Phase I)

The following parameters were determined in healthy Chinese male volunteers after a single 30 mg oral dose.[\[4\]](#)

Parameter	Value	Reference
C _{max} (ng/mL)	244 ± 48.9	[4]
T _{max} (h)	2.5 (median)	[4]
AUC _{0-t} (h·ng/mL)	1870 ± 474	[4]
Plasma Protein Binding	~90%	[11]
Primary Excretion Route	Feces (62.1%) and Urine (37.2%)	[4]

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 4: Summary of Key Clinical Trials

Amdizalisib is being evaluated in several clinical trials for B-cell malignancies.

Trial Identifier	Phase	Indication	Primary Endpoint(s)	Status	Reference
NCT03128164	I	Relapsed/Refractory Lymphoma	MTD, Safety, PK	Ongoing	[2]
NCT04849351	II	Relapsed/Refractory Follicular Lymphoma & Marginal Zone Lymphoma	Objective Response Rate (ORR)	Enrollment Complete	[8]
NCT03786926	I/Ib	Relapsed/Refractory Non-Hodgkin's Lymphoma	Safety, Tolerability, RP2D	Ongoing	[2]

MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; RP2D: Recommended Phase 2 Dose. Efficacy data from these trials, including specific ORR and Complete Response Rate (CRR) percentages, are anticipated to be presented at future medical conferences.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of a selective kinase inhibitor like **amdizalisib**.

Kinase Activity Assay (Transcreener® Fluorescence Polarization Assay)

This assay quantifies kinase activity by detecting the ADP produced during the phosphorylation reaction.^[6]

- Principle: The assay is a competitive immunoassay for ADP. A highly specific antibody to ADP is used, along with a fluorescent tracer. ADP produced by the target kinase competes with the tracer for antibody binding. This results in a decrease in fluorescence polarization (FP), which is proportional to the amount of ADP produced and thus the kinase activity.
- Materials:
 - Purified recombinant PI3K δ enzyme.
 - Substrate (e.g., PIP2).
 - ATP.
 - **Amdizalisib** (or other test inhibitors) at various concentrations.
 - Transcreener® ADP² FP Assay Kit (containing ADP Antibody, ADP Alexa633 Tracer, Stop & Detect Buffer).
 - 384-well, low-volume, black assay plates.
 - Microplate reader capable of measuring fluorescence polarization.

- Procedure:
 - Enzyme Reaction:
 - Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - In the assay plate, add 5 µL of a 2x concentration of the test inhibitor (**amdizalisib**) diluted in reaction buffer. For controls, add buffer only.
 - Add 2.5 µL of a 4x concentration of the substrate/ATP mix (e.g., 40 µM PIP₂, 40 µM ATP) to all wells.
 - Initiate the reaction by adding 2.5 µL of a 4x concentration of PI3Kδ enzyme.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
 - ADP Detection:
 - Prepare the ADP Detection Mix by diluting the ADP Antibody and ADP Tracer in Stop & Detect Buffer as per the kit instructions.
 - Add 10 µL of the ADP Detection Mix to each well to stop the enzyme reaction.
 - Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
 - Data Acquisition:
 - Read the plate on a microplate reader using excitation and emission wavelengths appropriate for the Alexa Fluor® 633 tracer (e.g., 630 nm excitation, 670 nm emission).
 - Convert raw FP values to ADP concentration using a standard curve.
 - Calculate the percent inhibition for each **amdizalisib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]

- Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.[1][5]
- Materials:
 - B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-DLCL2).
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - 96-well or 384-well opaque-walled plates.
 - **Amdizalisib** at various concentrations.
 - CellTiter-Glo® Luminescent Cell Viability Assay Kit.
 - Luminometer.
- Procedure:
 - Cell Plating:
 - Harvest and count cells. Seed the cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium).
 - Include control wells with medium only for background measurement.
 - Incubate the plate for 24 hours at 37°C, 5% CO₂.
 - Compound Treatment:
 - Prepare serial dilutions of **amdizalisib**. Add 10 µL of each dilution (or vehicle control) to the appropriate wells.

- Incubate the plate for an extended period (e.g., 72 hours) at 37°C, 5% CO₂.
- Assay Measurement:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Subtract the background luminescence from all readings.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the percent viability against the log of **amdizalisib** concentration and calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

B-Cell Activation Assay (Flow Cytometry)

This method evaluates the ability of **amdizalisib** to inhibit B-cell activation by measuring the expression of surface markers like CD86.[\[6\]](#)

- Principle: B-cell activation, induced by stimuli such as anti-IgM, leads to the upregulation of co-stimulatory molecules like CD86 on the cell surface. Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of these markers on a per-cell basis. A reduction in CD86 expression in the presence of **amdizalisib** indicates inhibition of the activation pathway.
- Materials:

- Isolated primary B-cells or whole blood.
- Stimulant (e.g., F(ab')₂ anti-human IgM).
- **Amdizalisib** at various concentrations.
- Fluorescently conjugated antibodies (e.g., anti-CD19-PerCP, anti-CD86-PE).
- FACS buffer (PBS + 1% BSA + 0.1% sodium azide).
- RBC Lysis Buffer (if using whole blood).
- Flow cytometer.
- Procedure:
 - Cell Treatment and Stimulation:
 - Pre-incubate isolated B-cells or whole blood samples with various concentrations of **amdizalisib** or vehicle control for 1 hour at 37°C.
 - Add the B-cell stimulant (e.g., anti-IgM) to the samples. Include an unstimulated control.
 - Incubate for 24 hours at 37°C, 5% CO₂.
 - Antibody Staining:
 - Harvest the cells and wash with cold FACS buffer. If using whole blood, perform RBC lysis according to the manufacturer's protocol.
 - Resuspend the cell pellet in FACS buffer containing the fluorescently labeled antibodies (e.g., anti-CD19 and anti-CD86).
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer to remove unbound antibodies.
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Gate on the B-cell population using the CD19 marker.
 - Within the CD19+ gate, quantify the median fluorescence intensity (MFI) of the CD86 signal.
 - Determine the inhibition of CD86 upregulation by **amdizalisib** relative to the stimulated vehicle control.

Human B-Cell Lymphoma Xenograft Model

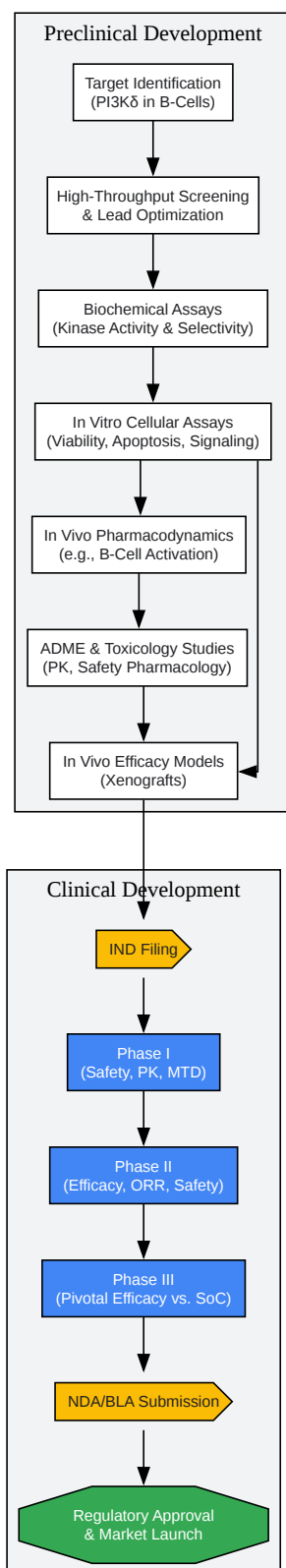
This in vivo model assesses the anti-tumor efficacy of **amdizalisib** in a living organism.^[6]

- Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice), which lack a functional immune system and will not reject the human cells. Once tumors are established, the mice are treated with **amdizalisib**, and the effect on tumor growth is monitored over time.^[10]
- Materials:
 - Immunocompromised mice (e.g., 6-8 week old female NSG mice).
 - Human B-cell lymphoma cell line (e.g., Pfeiffer, WSU-DLCL2) or patient-derived tumor tissue.
 - Matrigel or similar basement membrane matrix.
 - **Amdizalisib** formulated for oral gavage.
 - Vehicle control solution.
 - Calipers for tumor measurement.
- Procedure:
 - Tumor Implantation:

- Harvest lymphoma cells and resuspend them in a sterile solution (e.g., PBS) mixed 1:1 with Matrigel.
- Inject a defined number of cells (e.g., $5-10 \times 10^6$ cells in 100-200 μL) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor formation.
 - Once tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer **amdizalisib** (e.g., 10 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
- Efficacy Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor animal body weight and overall health as indicators of toxicity.
 - Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Experimental and Clinical Development Workflow

The development of a targeted inhibitor like **amdizalisib** follows a structured path from initial discovery to clinical application. This workflow ensures a thorough evaluation of the compound's potency, selectivity, safety, and efficacy.



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Figure 2: Generalized Workflow for the Development of **Amdizalisib**.

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